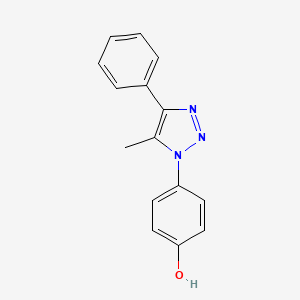
4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)phenol is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their versatile applications in various fields such as pharmaceuticals, organic synthesis, and materials science. The triazole ring in this compound is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms, which contributes to its unique chemical properties and biological activities .
准备方法
Synthetic Routes and Reaction Conditions
This method is favored due to its high efficiency, regioselectivity, and mild reaction conditions . The reaction involves the following steps:
Preparation of Azide and Alkyne Precursors: The azide precursor can be synthesized from the corresponding halide by reaction with sodium azide. The alkyne precursor is typically prepared by deprotonation of a terminal alkyne with a strong base such as sodium hydride.
Click Reaction: The azide and alkyne precursors are then reacted in the presence of a copper catalyst (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate) in a solvent such as water or a mixture of water and an organic solvent. The reaction is carried out at room temperature or under mild heating conditions.
Industrial Production Methods
In an industrial setting, the synthesis of 4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)phenol can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of heterogeneous catalysts, such as NiO/Cu₂O/CuO nanocomposites, can further enhance the efficiency and selectivity of the reaction .
化学反应分析
Types of Reactions
4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions to introduce various substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted phenol derivatives depending on the electrophile used.
科学研究应用
4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)phenol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)phenol involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The triazole ring can bind to the active site of enzymes, inhibiting their activity.
Hydrogen Bonding: The phenol and triazole groups can form hydrogen bonds with biological molecules, affecting their function and stability.
相似化合物的比较
4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)phenol can be compared with other similar compounds, such as:
属性
CAS 编号 |
84292-46-6 |
|---|---|
分子式 |
C15H13N3O |
分子量 |
251.28 g/mol |
IUPAC 名称 |
4-(5-methyl-4-phenyltriazol-1-yl)phenol |
InChI |
InChI=1S/C15H13N3O/c1-11-15(12-5-3-2-4-6-12)16-17-18(11)13-7-9-14(19)10-8-13/h2-10,19H,1H3 |
InChI 键 |
FBNCSVYGEFPMND-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanone, 1-[2-(2-propenylamino)phenyl]-](/img/structure/B14419099.png)
silane](/img/structure/B14419101.png)
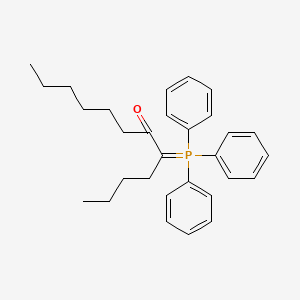
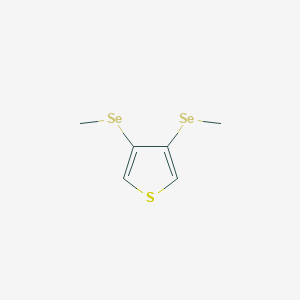
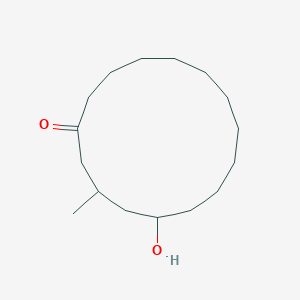

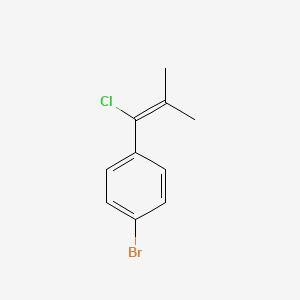
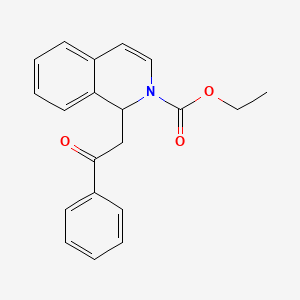

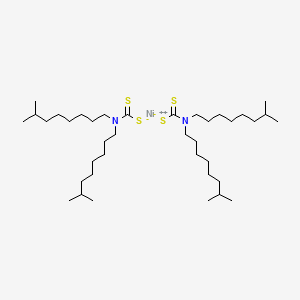
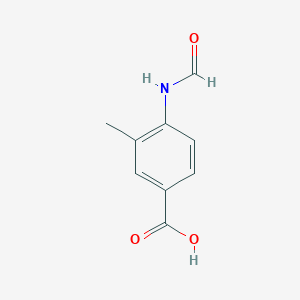
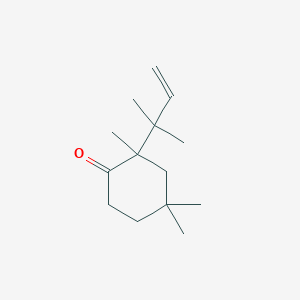
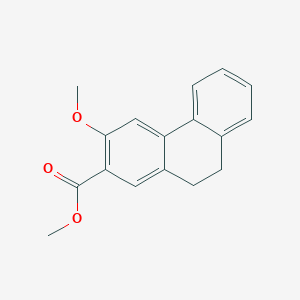
![(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide](/img/structure/B14419178.png)
